2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a dioxaborolane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination: The starting material, 3-(difluoromethoxy)phenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Dioxaborolane Ring: The brominated intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step forms the dioxaborolane ring, resulting in the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield the parent phenyl compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium phosphate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Substitution: Various substituted phenyl derivatives.
Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic acids.
Reduction: Parent phenyl compounds.
Scientific Research Applications
2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Employed in the development of boron-containing drugs and as a building block for bioactive molecules.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic devices.
Catalysis: Acts as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols, amines, and other nucleophiles, facilitating various chemical transformations. In cross-coupling reactions, the boronic ester group undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)phenylboronic acid
- 2-Bromo-5-(difluoromethoxy)phenylboronic acid
- 2-Bromo-5-(difluoromethoxy)phenylmethanol
Uniqueness: 2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its dioxaborolane ring, which imparts unique reactivity and stability compared to other boronic acids or esters. This structural feature enhances its utility in cross-coupling reactions and other organic transformations, making it a versatile and valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-[3-bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrF2O3/c1-12(2)13(3,4)20-14(19-12)8-5-9(15)7-10(6-8)18-11(16)17/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAILFPGLRJWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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